Amifostine disulfide
Overview
Description
Amifostine disulfide is a derivative of amifostine, a cytoprotective agent used primarily in cancer chemotherapy and radiotherapy. This compound is known for its ability to protect normal tissues from the harmful effects of radiation and certain chemotherapeutic agents. It is a prodrug that is converted into its active form, WR-1065, in the body, which then exerts its protective effects.
Mechanism of Action
Target of Action
Amifostine disulfide primarily targets reactive metabolites of platinum and alkylating agents within cells . These metabolites are typically produced during chemotherapy and can cause significant damage to healthy cells . The compound also targets free radicals , unstable molecules that can cause damage to various cell components .
Mode of Action
This compound is a prodrug, which means it is inactive until metabolized within the body . It is dephosphorylated by alkaline phosphatase in tissues to form a pharmacologically active free thiol metabolite . This metabolite is readily taken up by cells, where it binds to and detoxifies reactive metabolites of platinum and alkylating agents . It also scavenges free radicals, thereby reducing their potential for causing cellular damage .
Biochemical Pathways
The biochemical pathways affected by this compound involve the detoxification of reactive metabolites and the scavenging of free radicals . The compound’s active thiol metabolite binds to these harmful substances, neutralizing them and preventing them from causing cellular damage . This process can protect normal tissues from damage caused by radiation and chemotherapy .
Pharmacokinetics
This compound is rapidly cleared from the plasma, with more than 90% of the drug disappearing from the plasma compartment within 6 minutes of intravenous administration . The compound is primarily excreted in urine, with approximately 6% of the dose excreted as amifostine and its metabolites .
Result of Action
The primary result of this compound’s action is the reduction of cumulative renal toxicity associated with repeated administration of cisplatin in patients with advanced ovarian cancer or non-small cell lung cancer . It also reduces the incidence of moderate to severe xerostomia in patients undergoing post-operative radiation treatment for head and neck cancer . The compound’s action can protect healthy cells from damage caused by radiation and chemotherapy, while its metabolites are present in healthy cells at 100-fold greater concentrations than in tumor cells .
Action Environment
The action of this compound is influenced by the environment within the body. The compound’s active thiol metabolite is preferentially taken up by normal tissues, which have a higher expression of alkaline phosphatase compared to neoplastic tissues . The hypovascularity and acidity of the tumor environment also contribute to the compound’s cytoprotective selectivity . Furthermore, the compound’s effectiveness as a radioprotector is enhanced by its concentration within mitochondria and the microenvironment of chromatin .
Biochemical Analysis
Biochemical Properties
Amifostine disulfide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is dephosphorylated by alkaline phosphatase to produce an active thiol metabolite, which is responsible for its cytoprotective properties . This active metabolite binds to and detoxifies reactive metabolites of platinum and alkylating agents, as well as scavenges free radicals . Additionally, this compound interacts with manganese superoxide dismutase, enhancing its antioxidant activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting apoptosis, altering gene expression, and modifying enzyme activity . This compound also activates the nuclear transcription factor κB signaling pathway, leading to an increase in the activity of antioxidant enzymes such as manganese superoxide dismutase . This results in enhanced protection of normal cells from oxidative stress and radiation-induced damage.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to an active thiol metabolite by alkaline phosphatase . This metabolite readily enters cells and binds to reactive metabolites of platinum and alkylating agents, detoxifying them . It also scavenges free radicals, thereby protecting cells from oxidative damage . Furthermore, this compound activates the nuclear transcription factor κB signaling pathway, which enhances the expression of antioxidant enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the protective effects of this compound are most pronounced shortly after administration and gradually diminish over time . The compound is rapidly dephosphorylated to its active thiol form, which is then further metabolized to a less active disulfide form . Long-term studies have shown that this compound can provide sustained protection against radiation-induced damage, although its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it provides significant protection against radiation-induced damage without causing adverse effects . At higher doses, this compound can cause toxic effects such as hypotension, nausea, and vomiting . Studies have shown that there is a threshold dose above which the protective effects of this compound are outweighed by its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the NAD+/SIRT1/AMPK pathway . It is rapidly dephosphorylated by alkaline phosphatase to produce an active thiol metabolite, which is then further metabolized to a less active disulfide form . This active metabolite interacts with various enzymes and cofactors, including manganese superoxide dismutase and adenosine monophosphate-activated kinase, to enhance cellular antioxidant defenses and maintain mitochondrial function .
Transport and Distribution
This compound is rapidly distributed within cells and tissues following administration . It is actively transported into cells via the polyamine transporter system and accumulates in mitochondria and the microenvironment of chromatin . Less than 10% of this compound remains in plasma six minutes after administration, indicating rapid uptake by tissues . The compound is also distributed to bone marrow cells, where it exerts its cytoprotective effects .
Subcellular Localization
The subcellular localization of this compound is primarily within mitochondria and the microenvironment of chromatin . Its polyamine-like structure facilitates its concentration in these areas, where it participates in free radical scavenging and activation of antioxidant pathways . This compound also interacts with manganese superoxide dismutase within mitochondria, enhancing its activity and providing protection against oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amifostine disulfide can be synthesized through the oxidation of amifostine. The process involves the reaction of amifostine with an oxidizing agent such as hydrogen peroxide or iodine in an aqueous medium. The reaction is typically carried out at room temperature and monitored until the desired level of oxidation is achieved.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where amifostine is oxidized under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound. The final product is tested for purity and stability before being packaged for use.
Chemical Reactions Analysis
Types of Reactions: Amifostine disulfide undergoes several types of chemical reactions, including:
Oxidation: Conversion of amifostine to this compound.
Reduction: this compound can be reduced back to amifostine using reducing agents such as dithiothreitol.
Substitution: The thiol groups in this compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, room temperature, aqueous medium.
Reduction: Dithiothreitol, room temperature, aqueous medium.
Substitution: Electrophiles such as alkyl halides, mild conditions.
Major Products Formed:
Oxidation: this compound.
Reduction: Amifostine.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Amifostine disulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a protective agent in synthetic processes.
Biology: Studied for its protective effects on normal tissues during radiation therapy and chemotherapy.
Medicine: Investigated for its potential to reduce the side effects of cancer treatments and improve patient outcomes.
Industry: Used in the production of pharmaceuticals and as a stabilizing agent in certain formulations.
Comparison with Similar Compounds
Amifostine disulfide is unique in its ability to selectively protect normal tissues without providing the same level of protection to cancerous tissues. Similar compounds include:
Amifostine: The parent compound, which is also a cytoprotective agent.
WR-1065: The active metabolite of amifostine and this compound.
Ethyol: A trade name for amifostine, used in clinical settings.
Compared to these compounds, this compound offers a balance between stability and activity, making it a valuable tool in both research and clinical applications.
Properties
IUPAC Name |
N'-[2-[2-(3-aminopropylamino)ethyldisulfanyl]ethyl]propane-1,3-diamine;tetrahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4S2.4ClH/c11-3-1-5-13-7-9-15-16-10-8-14-6-2-4-12;;;;/h13-14H,1-12H2;4*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOLIPVKJWQUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSSCCNCCCN.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Cl4N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10027-65-3 | |
Record name | WR-33278 tetrahydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis[2-(3-aminopropylamino)ethyl]disulfide tetrahydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY9K79BRN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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